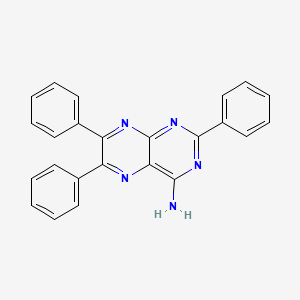
2,6,7-Triphenylpteridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Triphenylpteridin-4-amine is a heterocyclic compound that belongs to the pteridine family It is characterized by the presence of three phenyl groups attached to the pteridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Triphenylpteridin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4,5-triphenyl-1H-imidazole with suitable reagents can lead to the formation of the desired pteridine derivative. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The choice of raw materials, reaction conditions, and purification methods are critical to achieving efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,6,7-Triphenylpteridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
2,6,7-Triphenylpteridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,6,7-Triphenylpteridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative used. For instance, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar heterocyclic core and exhibit comparable chemical properties.
Pyrimidine Derivatives: These compounds also belong to the broader class of nitrogen-containing heterocycles and have similar reactivity and applications.
Uniqueness
2,6,7-Triphenylpteridin-4-amine is unique due to the presence of three phenyl groups, which can significantly influence its chemical and physical properties. This structural feature can enhance its stability, reactivity, and potential biological activity compared to other similar compounds.
Properties
CAS No. |
18181-94-7 |
|---|---|
Molecular Formula |
C24H17N5 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2,6,7-triphenylpteridin-4-amine |
InChI |
InChI=1S/C24H17N5/c25-22-21-24(29-23(28-22)18-14-8-3-9-15-18)27-20(17-12-6-2-7-13-17)19(26-21)16-10-4-1-5-11-16/h1-15H,(H2,25,27,28,29) |
InChI Key |
SEDITXGHDFCPFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2C4=CC=CC=C4)C5=CC=CC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methyl-4-[[3-methyl-4-(3-oxobutanoylamino)phenyl]methyl]phenyl]-3-oxobutanamide](/img/structure/B13999318.png)
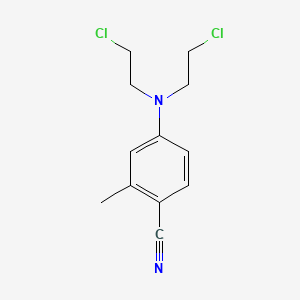


![3,3'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(6-methoxyphenol)](/img/structure/B13999361.png)
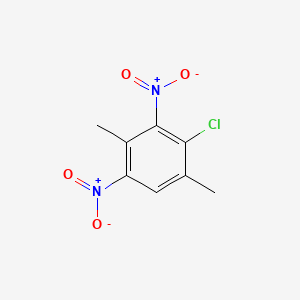
![1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B13999375.png)
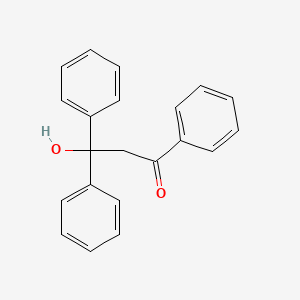
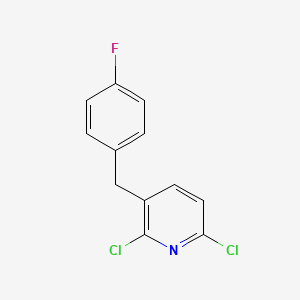
![6-n-Octylperhydrobenz[de]anthracene](/img/structure/B13999384.png)
![2-(2-chloroethyl)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B13999386.png)
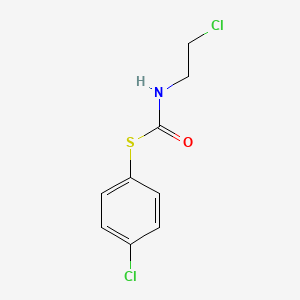
![4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine](/img/structure/B13999401.png)

